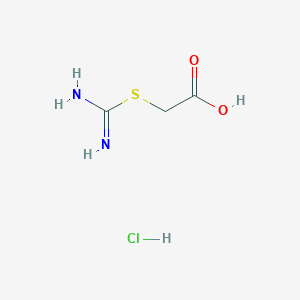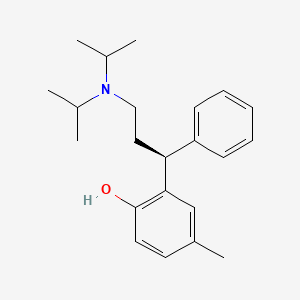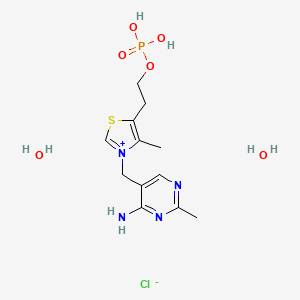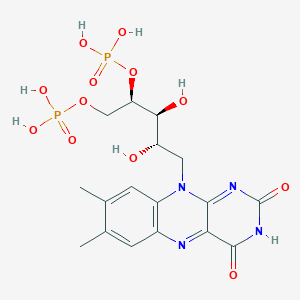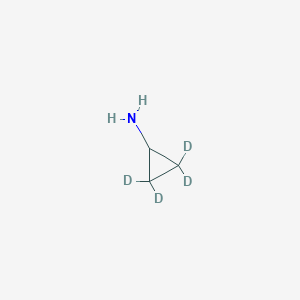
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves enantioselective nitrile anion cyclization strategies, highlighting the efficiency of producing chiral pyrrolidines with high yield and enantiomeric excess. A practical example is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a five-step chromatography-free process, achieving a 71% overall yield and >95% yield in the key cyclization step with 94-99% enantiomeric excess (Chung et al., 2005).
Molecular Structure Analysis
Molecular structure determination often employs X-ray crystallography, which reveals the conformation and absolute configuration of the molecule. For instance, the crystal structure of related compounds showcases the envelope conformation of the pyrrolidine ring and details intermolecular hydrogen bonding patterns (Naveen et al., 2007).
Chemical Reactions and Properties
Pyrrolidine derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. For example, the N-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid can be synthesized through regio-selective synthesis, utilizing the bulky tert-butyl moiety for directing selective substitutions (Nguyen et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. The synthesis and characterization of nitrogenous compounds containing pyridine-3-carboxylic acid derivatives highlight the importance of spectroscopic methods (FT-IR, NMR) and X-ray diffraction in determining these properties (Ban et al., 2023).
Chemical Properties Analysis
The reactivity and interaction of pyrrolidine derivatives with other chemical entities are defined by their chemical properties. For instance, the novel 3-nitro-2-pyridinesulfenyl (Npys) group has been shown to be effective for the protection and activation of amino and hydroxyl groups for peptide synthesis, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Matsueda & Walter, 2009).
Propriétés
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIVAHKGWKAAIG-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


